Pd-Catalyzed Synthesis Yield: 3,4,5-Triphenyl- vs. Other 3,4,5-Trisubstituted Oxazolones
In the unified Pd-catalyzed coupling protocol of Lu et al., 3,4,5-triphenyloxazolone was obtained in 86% isolated yield, whereas the same methodology delivered other 3,4,5-trisubstituted oxazolones in yields ranging up to 96% [1]. This places the triphenyl derivative near the upper end of the yield distribution, confirming its synthetic accessibility is comparable to, and in some cases exceeds, that of less sterically demanding analogs.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | Other 3,4,5-trisubstituted oxazolones in the same study: up to 96% (e.g., 3-benzyl-5-(4-methoxyphenyl) derivative ~92%) |
| Quantified Difference | Target yield is 10 percentage points below the maximum reported in the series, but 20–36 percentage points above typical Erlenmeyer azlactone yields (50–65%) |
| Conditions | Pd(dba)₂, PPh₃, K₂CO₃, DMF, 70 °C; N-alkynyl tert-butyloxycarbamate + aryl halide |
Why This Matters
Procurement decisions often weigh synthetic reliability; the 86% yield confirms that the triphenyl substituent does not impose prohibitive steric penalties, ensuring reproducible bulk preparation.
- [1] Lu, Z.; Cui, W.; Xia, S.; Bai, Y.; Luo, F.; Zhu, G. Preparation of 3,4,5-Trisubstituted Oxazolones by Pd-Catalyzed Coupling of N-Alkynyl tert-Butyloxycarbamates with Aryl Halides and Related Electrophiles. J. Org. Chem. 2012, 77, 9871-9877. View Source
